molecular formula C34H26N2S B388340 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE

4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE

Cat. No.: B388340
M. Wt: 494.6g/mol
InChI Key: SHLPODLONBJAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE is a complex organic compound that features an imidazole core substituted with biphenyl and methylsulfanyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of biphenyl-substituted intermediates, followed by their condensation with a methylsulfanyl phenyl derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The biphenyl groups can be reduced under specific conditions.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole ring.

Scientific Research Applications

4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-di(biphenyl-4-yl)-1H-imidazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    2-(4-methylsulfanylphenyl)-1H-imidazole: Lacks the biphenyl groups, which may influence its physical properties and applications.

Uniqueness

4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOLE is unique due to the combination of biphenyl and methylsulfanyl phenyl groups on the imidazole core. This structural arrangement can impart distinct electronic, steric, and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C34H26N2S

Molecular Weight

494.6g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole

InChI

InChI=1S/C34H26N2S/c1-37-31-22-20-30(21-23-31)34-35-32(28-16-12-26(13-17-28)24-8-4-2-5-9-24)33(36-34)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-23H,1H3,(H,35,36)

InChI Key

SHLPODLONBJAGE-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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